3-(tert-Butylamino)-1-phenylpropane-1,2-diol
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Overview
Description
3-(tert-Butylamino)-1-phenylpropane-1,2-diol is an organic compound that belongs to the class of beta-adrenergic agonists It is structurally characterized by the presence of a tert-butylamino group attached to a phenylpropane backbone with two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropane-1,2-diol with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.
Another approach involves the use of 3-bromo-1-phenylpropane-1,2-diol as the starting material, which reacts with tert-butylamine under similar conditions. The choice of solvent, temperature, and reaction time can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylamino)-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(tert-Butylamino)-1-phenylpropane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of beta-adrenergic receptor interactions.
Medicine: It has potential therapeutic applications as a bronchodilator and in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological effects, including bronchodilation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-adrenergic agonist with similar bronchodilator effects.
Terbutaline: A compound with a similar structure and pharmacological profile.
Fenoterol: Another beta-adrenergic agonist used in the treatment of asthma.
Uniqueness
3-(tert-Butylamino)-1-phenylpropane-1,2-diol is unique due to its specific structural features, which confer distinct pharmacological properties. Its tert-butylamino group and phenylpropane backbone contribute to its high affinity for beta-adrenergic receptors and its effectiveness as a bronchodilator.
Properties
CAS No. |
152429-31-7 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(tert-butylamino)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)12(16)10-7-5-4-6-8-10/h4-8,11-12,14-16H,9H2,1-3H3 |
InChI Key |
IXOSVTILVCUPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
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